molecular formula C25H18N4O4S B11630955 methyl 4-{5-[(Z)-(2-benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate

methyl 4-{5-[(Z)-(2-benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate

Cat. No.: B11630955
M. Wt: 470.5 g/mol
InChI Key: YKYWSAZSMLHYBN-OQZKWKKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-(5-{[(6Z)-2-BENZYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of METHYL 4-(5-{[(6Z)-2-BENZYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of triethylamine . The reaction conditions typically include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

METHYL 4-(5-{[(6Z)-2-BENZYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl halides, triethylamine, and other nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Mechanism of Action

The mechanism of action of METHYL 4-(5-{[(6Z)-2-BENZYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways within the cell. The compound is known to inhibit certain enzymes and proteins that are involved in the proliferation and survival of cancer cells . Additionally, it has been shown to modulate inflammatory pathways, thereby reducing inflammation and associated symptoms .

Comparison with Similar Compounds

METHYL 4-(5-{[(6Z)-2-BENZYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is unique in its structure and biological activities compared to other similar compounds. Some similar compounds include other 1,3,4-thiadiazole derivatives, which also exhibit a wide range of biological activities . the specific combination of functional groups in this compound confers unique properties that make it particularly effective in certain applications .

Properties

Molecular Formula

C25H18N4O4S

Molecular Weight

470.5 g/mol

IUPAC Name

methyl 4-[5-[(Z)-(2-benzyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C25H18N4O4S/c1-32-24(31)17-9-7-16(8-10-17)20-12-11-18(33-20)14-19-22(26)29-25(27-23(19)30)34-21(28-29)13-15-5-3-2-4-6-15/h2-12,14,26H,13H2,1H3/b19-14-,26-22?

InChI Key

YKYWSAZSMLHYBN-OQZKWKKUSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)CC5=CC=CC=C5

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.